(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine (1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485150
InChI: InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1
SMILES:
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol

(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine

CAS No.:

Cat. No.: VC17485150

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine -

Specification

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
IUPAC Name (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine
Standard InChI InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1
Standard InChI Key ABWUJOISVMJGJB-VIFPVBQESA-N
Isomeric SMILES C=C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N
Canonical SMILES C=CC(C1=CC(=CC=C1)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine, reflects its stereospecific configuration and functional groups:

  • Core structure: A propenylamine chain (CH₂=CH–CH(NH₂)–) attached to a phenyl ring.

  • Substituent: A trifluoromethyl (–CF₃) group at the meta position (C3) of the phenyl ring.

  • Chirality: The amine-bearing carbon (C1) exhibits an S configuration, critical for enantioselective interactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₃N
Molecular Weight203.21 g/mol
CAS Registry Number1886-26-6
Purity95%
SMILES NotationCC(N)CC1=CC=CC(C(F)(F)F)=C1

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propenylamine moiety introduces reactivity for further functionalization .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine involves strategic bond formation between the phenyl and propenylamine units while preserving stereochemical integrity. Key steps include:

  • Phenyl Ring Functionalization: Introduction of the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange .

  • Propenylamine Construction: Asymmetric synthesis of the chiral amine using catalysts or chiral auxiliaries .

  • Coupling Reactions: Linking the phenyl and propenylamine groups through nucleophilic substitution or condensation .

Detailed Synthetic Route (Based on Patent WO2010028232A1)

A patent describing the synthesis of a structurally related spirocyclic compound (WO2010028232A1) provides insights into analogous intermediates and reaction conditions :

Step 1: Preparation of the Pyrazolo-5-one Intermediate (Formula III)

  • Reactants: (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1H-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one (Formula II).

  • Reaction: Treatment with triethylamine in ethanol at 20–30°C for 5–7 hours yields the pyrazolo-5-one (Formula III) .

Step 2: Formation of the Diene-Imine (Formula V)

  • Reactants: Pyrazolo-5-one (Formula III) and [(1S)-1-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-1-phenylprop-2-enyl]amine (Formula IV).

  • Reaction: Heating under reflux with azeotropic water removal forms the diene-imine intermediate .

Step 3: Reduction and Salt Formation

  • Reduction: Sodium metabisulfite (Na₂S₂O₅) in a water-immiscible solvent reduces the diene-imine to a diene-amine.

  • Salt Formation: Treatment with maleic acid in toluene yields the crystalline maleate salt (Formula VI) .

While this patent focuses on a different target molecule, the use of enantioselective reduction and salt crystallization highlights methodologies applicable to (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine.

Stereochemical Considerations

The S configuration at C1 is achieved through:

  • Chiral Pool Synthesis: Starting from enantiomerically pure precursors (e.g., L-pyroglutamic acid) .

  • Asymmetric Catalysis: Employing N-heterocyclic carbene-metal complexes to control stereochemistry during imine reduction .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the trifluoromethyl group; soluble in organic solvents like ethanol and dichloromethane .

  • Stability: Sensitive to oxidation at the propenyl double bond; storage under inert gas (N₂/Ar) recommended .

Spectroscopic Data (Inferred from Analogs)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 1H, ArH), 7.45 (m, 3H, ArH), 5.85 (dd, 1H, CH₂=CH–), 5.25 (m, 2H, CH₂=CH–), 3.90 (q, 1H, CH–NH₂) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

Challenges and Future Directions

  • Scalability: Multi-step syntheses requiring chiral resolution remain costly.

  • Toxicity Profiling: Limited data on metabolic pathways necessitate further studies.

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